![molecular formula C7H9Cl2F3N2 B591733 (5-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride CAS No. 1350637-24-9](/img/structure/B591733.png)
(5-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride
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Overview
Description
“(5-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride” is a chemical compound with the empirical formula C7H8ClF3N2 . It is provided to early discovery researchers as part of a collection of unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .
Synthesis Analysis
Unfortunately, there is limited information available on the synthesis of this compound. Sigma-Aldrich, a leading chemical supplier, does not collect analytical data for this product .Molecular Structure Analysis
The molecular weight of this compound is 212.60 g/mol . Its InChI code is 1S/C7H7F3N2.ClH/c8-7(9,10)5-1-2-6(3-11)12-4-5;/h1-2,4H,3,11H2;1H .Physical And Chemical Properties Analysis
This compound is a solid under normal conditions . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications
Synthesis of Novel Compounds
(5-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride serves as a precursor in the synthesis of various novel compounds. For instance, it has been utilized in the development of imidazo[1,5-a]pyridine derivatives, which are synthesized starting from a chlorinated version of this compound. This process has been scaled up to 100 g, demonstrating the compound's utility in large-scale synthesis with good yields. The structures of the synthesized products have been confirmed through single-crystal X-ray methods, highlighting its significance in creating novel chemical entities (Mihorianu et al., 2010).
Catalytic Applications
The compound has also found use in catalytic applications. Specifically, derivatives of 1-(3-(Pyridin-2-yl)phenyl)methanamine, a closely related chemical, have been synthesized and subjected to C–H bond activation to afford unsymmetrical NCN′ pincer palladacycles. These complexes have shown good activity and selectivity in catalytic processes, where the palladacycle remains in the Pd(II) state. This illustrates the compound's potential in facilitating various catalytic reactions (Roffe et al., 2016).
Photocytotoxicity in Cancer Treatment
Further research has explored the photocytotoxic properties of Iron(III) complexes involving modified dipicolylamines, which include derivatives of (5-(Trifluoromethyl)pyridin-2-yl)methanamine. These complexes have demonstrated remarkable photocytotoxicity in various cancer cells, with the cell death proceeding through the apoptotic pathway due to the generation of reactive oxygen species upon light exposure. This indicates the compound's potential application in photodynamic therapy for cancer treatment (Basu et al., 2015).
Anticonvulsant Agents
Additionally, Schiff bases of 3-aminomethyl pyridine, a structure related to (5-(Trifluoromethyl)pyridin-2-yl)methanamine, have been synthesized and evaluated for anticonvulsant activity. These compounds have shown significant protection against seizures in various models, indicating their potential as anticonvulsant agents (Pandey & Srivastava, 2011).
Safety and Hazards
The compound has several hazard statements: H302, H312, H315, H318, H332, H335 . These indicate that it is harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye damage, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
It is known that this compound belongs to the class of organic compounds known as aralkylamines . These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group .
Mode of Action
It is synthesized via a pd-catalyzed amination reaction . This reaction involves the use of 2-bromo-5-(trifluoromethyl)pyridine and corresponding aromatic amines . The resulting compound is a trifluoromethyl-substituted di(pyridin-2-yl)amine-based ligand .
Biochemical Pathways
It is known that bis(pyridin-2-yl)amine (dpa) and its derivatives, which include this compound, are widely applied in supramolecular chemistry, catalysis, and ion sensing . Metal complexes of bis(pyridin-2-yl)amine-based ligands demonstrate luminescent properties, possess cytotoxic activity, and can bind with DNA molecules .
Pharmacokinetics
It is known that introducing fluorine-containing groups to the molecule’s structure can influence electronic properties, solubility, conformations, and the lipophilicity of the compound . These factors can potentially impact the bioavailability of the compound.
Result of Action
It is known that metal complexes of bis(pyridin-2-yl)amine-based ligands, which include this compound, can demonstrate luminescent properties, possess cytotoxic activity, and can bind with dna molecules .
properties
IUPAC Name |
[5-(trifluoromethyl)pyridin-2-yl]methanamine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2.2ClH/c8-7(9,10)5-1-2-6(3-11)12-4-5;;/h1-2,4H,3,11H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGHQPNQQUWPZFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)CN.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2F3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90717771 |
Source
|
Record name | 1-[5-(Trifluoromethyl)pyridin-2-yl]methanamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90717771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1350637-24-9 |
Source
|
Record name | 1-[5-(Trifluoromethyl)pyridin-2-yl]methanamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90717771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [5-(trifluoromethyl)pyridin-2-yl]methanamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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